molecular formula C8H16O2 B12744839 (-)-2-Butyl butyrate CAS No. 89378-59-6

(-)-2-Butyl butyrate

Cat. No.: B12744839
CAS No.: 89378-59-6
M. Wt: 144.21 g/mol
InChI Key: QJHDFBAAFGELLO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-2-Butyl butyrate is an ester compound known for its fruity aroma, making it a popular choice in the flavor and fragrance industry. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (-) designation indicates the specific enantiomer. This compound is often used in the formulation of perfumes, food flavorings, and as a solvent in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-butyl butyrate typically involves the esterification of butyric acid with 2-butanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous esterification processes. This involves the use of fixed-bed reactors where the reactants are continuously fed, and the product is continuously removed. The use of catalysts such as ion-exchange resins can enhance the efficiency of the process. Additionally, biotechnological methods involving engineered microorganisms have been explored for the production of this ester .

Chemical Reactions Analysis

Types of Reactions: (-)-2-Butyl butyrate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to butyric acid and 2-butanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Oxidation: Under specific conditions, the ester can be oxidized to form butyric acid and other oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or lipases.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Butyric acid and 2-butanol.

    Transesterification: New ester and alcohol.

    Oxidation: Butyric acid and other oxidation products.

Scientific Research Applications

(-)-2-Butyl butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (-)-2-butyl butyrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an agonist for certain G-protein coupled receptors, leading to various cellular responses. Additionally, it can inhibit histone deacetylases, thereby influencing gene expression and cellular functions .

Comparison with Similar Compounds

    Butyl acetate: Another ester with a fruity aroma, commonly used in the flavor and fragrance industry.

    Ethyl butyrate: Known for its pineapple-like smell, used in food flavorings.

    Methyl butyrate: Has a fruity odor and is used in perfumes and flavorings.

Uniqueness: (-)-2-Butyl butyrate is unique due to its specific enantiomeric form, which can result in different sensory properties and biological activities compared to its racemic mixture or other esters .

Properties

CAS No.

89378-59-6

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

[(2R)-butan-2-yl] butanoate

InChI

InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

QJHDFBAAFGELLO-SSDOTTSWSA-N

Isomeric SMILES

CCCC(=O)O[C@H](C)CC

Canonical SMILES

CCCC(=O)OC(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.